Enantiomeric Purity: Defined (S)-Configuration for Asymmetric Synthesis
The (2S)-enantiomer possesses a specific optical rotation, unlike the racemic mixture . The (2R)-enantiomer has a different CAS number (2248209-56-3) , confirming they are distinct chemical entities. In asymmetric conjugate addition reactions, chiral intermediates derived from this specific enantiomer are crucial for synthesizing endothelin antagonists with high affinity for specific receptor subtypes .
| Evidence Dimension | Stereochemical Purity and Identity |
|---|---|
| Target Compound Data | Defined (S)-configuration at C2 ; InChIKey: YGULNNXYUJYOSY-ZETCQYMHSA-N |
| Comparator Or Baseline | Racemic mixture (CAS 322725-47-3) ; (2R)-enantiomer (CAS 2248209-56-3) |
| Quantified Difference | Qualitative difference in optical rotation; distinct CAS numbers confirm separate chemical entities. |
| Conditions | Chiral chromatography; specific optical rotation measurement. |
Why This Matters
Using the defined (S)-enantiomer ensures predictable stereochemical outcomes in asymmetric synthesis, whereas racemic or opposite enantiomers introduce unwanted variability and may fail to produce the desired pharmacologically active intermediate.
